![molecular formula C13H12ClNO B15250172 (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol is a chiral compound belonging to the indole family. Indoles are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological activities. This specific compound features a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another method includes the use of N-trifluoroacetyl enehydrazines as substrates, which allows for milder reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is crucial for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methylated indole derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the chloromethyl and hydroxyl groups allows for specific interactions with biological macromolecules, influencing pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyindole: Similar structure but lacks the chloromethyl group.
2,3-Dihydro-1H-indole: Lacks both the chloromethyl and hydroxyl groups.
1-Chloromethylindole: Lacks the hydroxyl group.
Uniqueness
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which provide distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H12ClNO |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
(1S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol |
InChI |
InChI=1S/C13H12ClNO/c14-6-8-7-15-11-5-12(16)9-3-1-2-4-10(9)13(8)11/h1-5,8,15-16H,6-7H2/t8-/m1/s1 |
Clave InChI |
GHSXIZYVEWSKER-MRVPVSSYSA-N |
SMILES isomérico |
C1[C@H](C2=C(N1)C=C(C3=CC=CC=C32)O)CCl |
SMILES canónico |
C1C(C2=C(N1)C=C(C3=CC=CC=C32)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


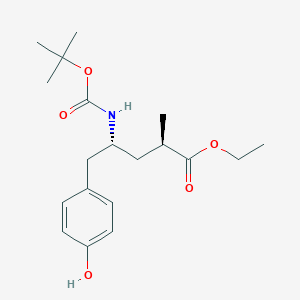
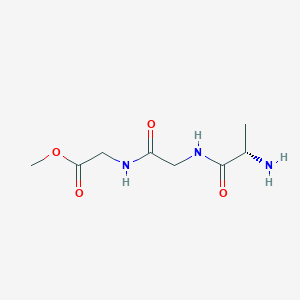
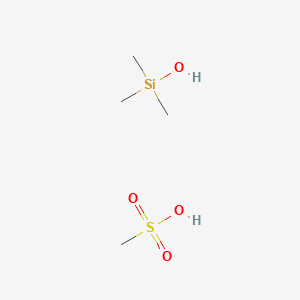
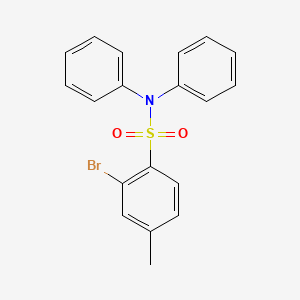

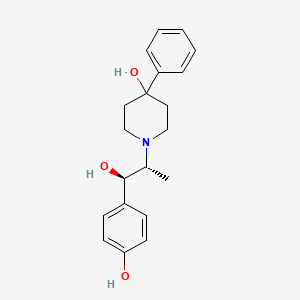
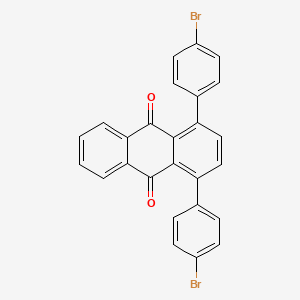
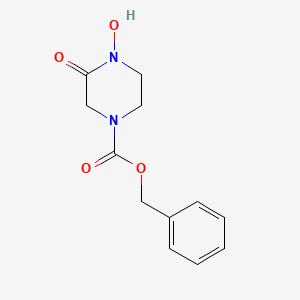
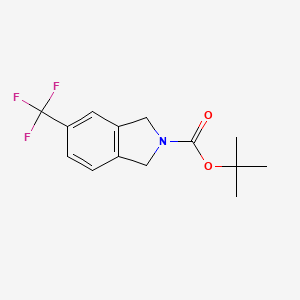

![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
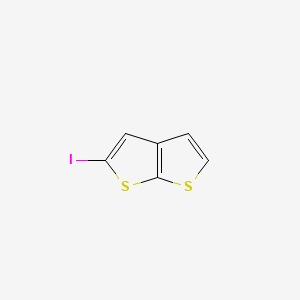
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
